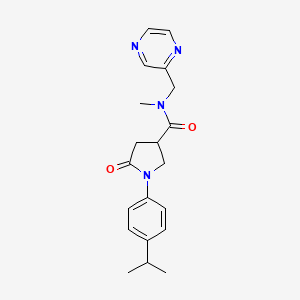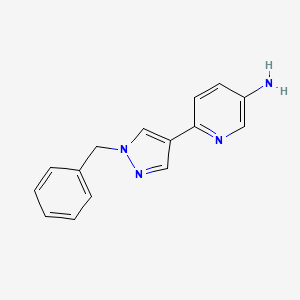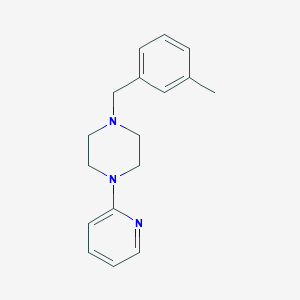![molecular formula C20H19NO3 B5647954 1-[4-(3-acetyl-5-methoxy-2-methyl-1H-indol-1-yl)phenyl]ethanone](/img/structure/B5647954.png)
1-[4-(3-acetyl-5-methoxy-2-methyl-1H-indol-1-yl)phenyl]ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[4-(3-acetyl-5-methoxy-2-methyl-1H-indol-1-yl)phenyl]ethanone, also known as AMMI or 5-MeO-AMMI, is a synthetic compound that belongs to the family of tryptamine derivatives. It is a potent agonist of the serotonin receptor, specifically the 5-HT2A receptor. Due to its unique chemical structure, AMMI has been the subject of scientific research to investigate its potential as a therapeutic agent.
Mécanisme D'action
1-[4-(3-acetyl-5-methoxy-2-methyl-1H-indol-1-yl)phenyl]ethanone acts as an agonist of the serotonin receptor, specifically the 5-HT2A receptor. It binds to the receptor and activates it, leading to a cascade of intracellular signaling events. This activation of the receptor has been shown to be involved in the regulation of mood, cognition, and perception.
Biochemical and Physiological Effects:
The activation of the 5-HT2A receptor by 1-[4-(3-acetyl-5-methoxy-2-methyl-1H-indol-1-yl)phenyl]ethanone has been shown to have a variety of biochemical and physiological effects. It can lead to changes in neurotransmitter release, including the release of dopamine, norepinephrine, and acetylcholine. Additionally, it can lead to changes in gene expression and protein synthesis, leading to long-term changes in neuronal function.
Avantages Et Limitations Des Expériences En Laboratoire
The use of 1-[4-(3-acetyl-5-methoxy-2-methyl-1H-indol-1-yl)phenyl]ethanone in lab experiments has several advantages and limitations. One advantage is its potency as an agonist of the 5-HT2A receptor, allowing for precise and specific activation of the receptor. However, its potency also presents a potential limitation, as high concentrations of 1-[4-(3-acetyl-5-methoxy-2-methyl-1H-indol-1-yl)phenyl]ethanone may lead to non-specific effects. Additionally, the use of 1-[4-(3-acetyl-5-methoxy-2-methyl-1H-indol-1-yl)phenyl]ethanone in lab experiments may be limited by its cost and availability.
Orientations Futures
There are several potential future directions for research on 1-[4-(3-acetyl-5-methoxy-2-methyl-1H-indol-1-yl)phenyl]ethanone. One area of interest is its potential as a therapeutic agent for pain and inflammation. Additionally, further investigation into its anti-tumor properties may lead to the development of new anticancer agents. Finally, research into the long-term effects of 1-[4-(3-acetyl-5-methoxy-2-methyl-1H-indol-1-yl)phenyl]ethanone on neuronal function may provide insight into the regulation of mood, cognition, and perception.
Méthodes De Synthèse
The synthesis of 1-[4-(3-acetyl-5-methoxy-2-methyl-1H-indol-1-yl)phenyl]ethanone involves several steps, including the reaction of 3-acetyl-5-methoxy-2-methylindole with 4-bromoacetophenone in the presence of a palladium catalyst. The resulting intermediate is then treated with sodium hydride and 1-bromo-4-(3-acetyl-5-methoxy-2-methylindol-1-yl)benzene to form the final product, 1-[4-(3-acetyl-5-methoxy-2-methyl-1H-indol-1-yl)phenyl]ethanone.
Applications De Recherche Scientifique
1-[4-(3-acetyl-5-methoxy-2-methyl-1H-indol-1-yl)phenyl]ethanone has been the subject of scientific research due to its potential therapeutic applications. It has been found to exhibit anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of pain and inflammation. Additionally, 1-[4-(3-acetyl-5-methoxy-2-methyl-1H-indol-1-yl)phenyl]ethanone has been shown to have anti-tumor activity and may have potential as an anticancer agent.
Propriétés
IUPAC Name |
1-[4-(3-acetyl-5-methoxy-2-methylindol-1-yl)phenyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO3/c1-12-20(14(3)23)18-11-17(24-4)9-10-19(18)21(12)16-7-5-15(6-8-16)13(2)22/h5-11H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMOTWBQYNBAVNK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(N1C3=CC=C(C=C3)C(=O)C)C=CC(=C2)OC)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<0.7 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49649055 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1-[4-(3-acetyl-5-methoxy-2-methyl-1H-indol-1-yl)phenyl]ethanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(6-methoxy-8H-indeno[1,2-d][1,3]thiazol-2-yl)-4-methylbenzamide](/img/structure/B5647875.png)

![1-{2-[7-(2-cyclohexylethyl)-2,7-diazaspiro[4.5]dec-2-yl]-2-oxoethyl}-4-piperidinol](/img/structure/B5647884.png)

![4-[4-cyclopropyl-5-(pyrrolidin-1-ylmethyl)-4H-1,2,4-triazol-3-yl]-1-[(5-methylisoxazol-3-yl)carbonyl]piperidine](/img/structure/B5647901.png)

![N-{rel-(3R,4S)-4-isopropyl-1-[2-(methylsulfonyl)ethyl]-3-pyrrolidinyl}isonicotinamide hydrochloride](/img/structure/B5647906.png)
![(1S*,5R*)-6-[3-(4-methyl-1,3-thiazol-5-yl)propanoyl]-3-(2-pyrimidinyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5647914.png)
![N-(5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)chromane-3-carboxamide](/img/structure/B5647915.png)
![N-[2-(3-furoyl)-1,2,3,4-tetrahydroisoquinolin-7-yl]tetrahydrofuran-2-carboxamide](/img/structure/B5647919.png)
![N-[(3-isobutyl-1,2,4-oxadiazol-5-yl)methyl]-7-methoxy-N-methylchromane-3-carboxamide](/img/structure/B5647920.png)
![1H-imidazol-2-yl[2-(1-pyrrolidinylcarbonyl)phenyl]methanone](/img/structure/B5647942.png)

![2-[2-(1H-imidazol-4-yl)ethyl]-9-(3-pyridin-3-ylpropanoyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5647973.png)